![molecular formula C10H14N2 B1458818 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine CAS No. 1803588-21-7](/img/structure/B1458818.png)
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Overview
Description
1-(8R)-5,6,7,8-Tetrahydroquinolin-8-yl]methanamine, also known as 1-(8R)-8-hydroxyquinoline methylamine, is a cyclic amine found in a variety of plants and fungi. It is a natural product of the shikimate pathway and is an important intermediate in the biosynthesis of numerous bioactive compounds. 1-(8R)-5,6,7,8-Tetrahydroquinolin-8-yl]methanamine has been used as a key building block for the synthesis of a number of pharmaceuticals, including antifungal agents, antiviral agents, and anticancer agents. It is also used as a chiral auxiliary for asymmetric synthesis.
Scientific Research Applications
Green Chemistry
The principles of green chemistry emphasize the use of environmentally benign substances in chemical processes. As a chiral amine, 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine could be used to develop more sustainable chemical reactions that produce less waste and are more energy-efficient .
properties
IUPAC Name |
[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYDESWTDPRNF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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